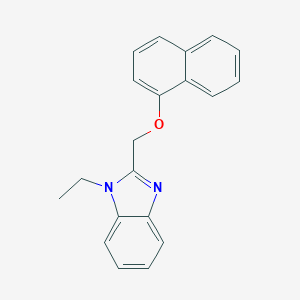

![molecular formula C17H15BrN2O2S2 B384573 1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 618397-18-5](/img/structure/B384573.png)

1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” is a complex organic molecule. It contains a thieno[3,4-d]imidazole ring, which is a type of heterocyclic compound. Heterocycles are often found in a wide range of products, from pharmaceuticals to dyes .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,4-d]imidazole ring, which is a five-membered ring containing two nitrogen atoms and a sulfur atom . The presence of the phenyl and bromophenyl groups would also be significant features of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thieno[3,4-d]imidazole ring and the phenyl and bromophenyl groups. The bromine atom on the bromophenyl group could potentially be a site of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence of the thieno[3,4-d]imidazole ring and the phenyl and bromophenyl groups .科学的研究の応用

Synthesis and Chemical Reactions

- Synthesis of Benzimidazoles and Thienoimidazoles : The compound 1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is structurally related to thienoimidazoles and benzimidazoles. o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles and 2-bromo-3-isocyanothiophene leads to 3-substituted 3H-thieno[2,3-d]imidazoles (Lygin & Meijere, 2009) (Lygin & Meijere, 2010).

Biological Activities and Applications

Antimicrobial Properties : Imidazole derivatives, structurally similar to the compound of interest, have been synthesized and found to possess potent antimicrobial properties. A study synthesized various imidazole derivatives and tested them against Candida albicans, demonstrating significant antimicrobial activities (Narwal et al., 2012).

Inhibition of Dopamine Beta-Hydroxylase : 1-(Thienylalkyl)imidazole-2(3H)-thiones are potent competitive inhibitors of dopamine beta-hydroxylase (DBH). These inhibitors demonstrate the utility of thiophene in designing potent competitive inhibitors of this enzyme. The study also discusses the structure-activity relationships and presents an idealized active-site conformer (Mccarthy et al., 1990).

Photophysical and Electronic Applications

Photophysical Properties : A terthiophene-based imidazole luminophore was synthesized and studied for its photophysical properties. The study highlights the dual functional properties of ligand-based emission and metal-based magnetic behaviors of a metal-organic framework (MOF) derived from the imidazole linker (Wang et al., 2021).

Photochromic and Magnetic Properties : Bisthienylethenes containing N,O-donor binding sites were synthesized and characterized, revealing distinct magnetic behaviors and photochromic properties. The study demonstrates the influence of substituent groups on crystal structures, magnetic relaxations, and photochromic properties of the synthesized compounds (Cao et al., 2015).

Organic Sensitizers for Photoelectrochemical Cells : Organic sensitizers containing thieno[3,4-d]imidazole chromophore were synthesized and characterized for photophysical, electrochemical, and photovoltaic studies. The sensitizers showed distinct photovoltaic performance and were studied to understand electron injection and recombination kinetics (Karthik et al., 2016).

Safety and Hazards

将来の方向性

作用機序

Target of Action

One study on similar compounds suggests that they may have antimycobacterial properties, implying that their targets could be proteins or enzymes essential for the survival of Mycobacterium species.

Mode of Action

It’s suggested that similar compounds may selectively inhibit mycobacterium tuberculosis . This implies that the compound might interact with its target in a way that disrupts the normal function of the bacteria, leading to its inhibition.

Biochemical Pathways

Given its potential antimycobacterial activity , it can be inferred that it might interfere with the biochemical pathways essential for the survival and replication of Mycobacterium species.

Result of Action

Based on its potential antimycobacterial activity , it can be inferred that the compound might lead to the inhibition of Mycobacterium species, thereby preventing their growth and proliferation.

特性

IUPAC Name |

3-(4-bromophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2S2/c18-12-6-8-14(9-7-12)20-16-11-24(21,22)10-15(16)19(17(20)23)13-4-2-1-3-5-13/h1-9,15-16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQFKXRZKIVZLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

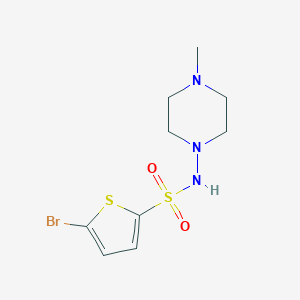

![N-(4-{[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B384491.png)

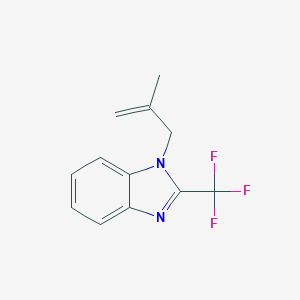

![ethyl 2-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B384492.png)

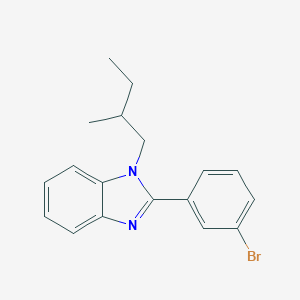

![1-(4-chlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B384494.png)

![1-(Sec-butylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B384500.png)

![2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole](/img/structure/B384501.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B384505.png)

![1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole](/img/structure/B384510.png)

![2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B384511.png)

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-[(4-methylphenoxy)methyl]benzimidazol-1-yl]acetamide](/img/structure/B384512.png)

![1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole](/img/structure/B384513.png)